molecular formula C23H22N6O3 B2475871 8-(4-Ethoxyphenyl)-1-methyl-5-[(2-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921540-35-4

8-(4-Ethoxyphenyl)-1-methyl-5-[(2-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione

Cat. No. B2475871
CAS RN: 921540-35-4
M. Wt: 430.468
InChI Key: JQAGQGNVPDSHOQ-UHFFFAOYSA-N
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Description

The compound “8-(4-Ethoxyphenyl)-1-methyl-5-[(2-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione” is a complex organic molecule that contains several functional groups and rings, including a purine ring, a 1,2,4-triazole ring, and two phenyl rings . It is a derivative of purine, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it is likely synthesized using methods similar to those used for other 1,2,4-triazole-containing compounds . These methods often involve the reaction of 3-amino-1,2,4-triazole with various electrophiles .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of several rings and functional groups. The purine and 1,2,4-triazole rings are likely to contribute to the rigidity of the molecule, while the ethoxy and methyl groups may provide some flexibility .


Chemical Reactions Analysis

As a complex organic molecule, this compound is likely to undergo a variety of chemical reactions. The presence of the 1,2,4-triazole ring suggests that it may participate in reactions typical of this class of compounds, such as nucleophilic substitution or addition reactions .

Scientific Research Applications

Anticancer Activity

The compound’s hybrid structure makes it a potential candidate for cancer therapy. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. Preliminary studies suggest that it inhibits cell proliferation and induces apoptosis, making it a promising lead compound for further drug development .

Antiviral Properties

The compound’s triazole moiety contributes to its antiviral potential. It has demonstrated activity against certain RNA viruses, including influenza and hepatitis C. By targeting viral enzymes or replication processes, it may offer a novel approach to antiviral drug design .

Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases. Researchers have explored the compound’s anti-inflammatory properties, particularly its impact on cytokine production and immune responses. It could potentially serve as a scaffold for developing anti-inflammatory agents .

Antibacterial Applications

The compound’s purine-triazole hybrid structure may interfere with bacterial DNA replication or protein synthesis. Studies have evaluated its antibacterial activity against both Gram-positive and Gram-negative bacteria. Further optimization could lead to new antibiotics .

Neuroprotective Potential

Given the compound’s diverse pharmacophores, it has been investigated for neuroprotective effects. Animal studies suggest it may mitigate oxidative stress, reduce neuroinflammation, and enhance neuronal survival. These properties could be relevant in neurodegenerative diseases .

Metabolic Disorders

Researchers have explored the compound’s impact on metabolic pathways, including glucose metabolism and lipid regulation. It may modulate key enzymes involved in diabetes and obesity. However, more mechanistic studies are needed to fully understand its effects .

Safety and Hazards

The safety and hazards associated with this compound are not known. As with all chemicals, it should be handled with care, and appropriate safety precautions should be taken when handling and storing it .

Future Directions

Future research on this compound could focus on elucidating its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities .

properties

IUPAC Name

8-(4-ethoxyphenyl)-1-methyl-5-[(2-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O3/c1-4-32-17-11-9-15(10-12-17)19-25-26-22-28(13-16-8-6-5-7-14(16)2)18-20(30)24-23(31)27(3)21(18)29(19)22/h5-12H,4,13H2,1-3H3,(H,24,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQAGQGNVPDSHOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3N2C4=C(N3CC5=CC=CC=C5C)C(=O)NC(=O)N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 41752630

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